molecular formula C10H19NO4 B7895077 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid

Cat. No.: B7895077
M. Wt: 217.26 g/mol
InChI Key: SHZXLTCEPXVCSV-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is a derivative of valine, an essential amino acid. This compound is often used in peptide synthesis due to its stability and protective properties. The tert-butoxycarbonyl group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid typically involves the protection of the amino group of valine. The process begins with the reaction of valine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine. This reaction is usually carried out in an organic solvent like tetrahydrofuran or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The primary function of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is to protect the amino group during chemical reactions. The tert-butoxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This protection is removed under specific conditions, allowing the amino group to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is unique due to its specific structure, which provides stability and ease of removal of the protecting group. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZXLTCEPXVCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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